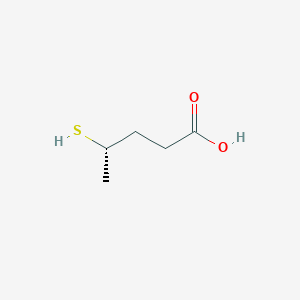

(S)-4-Mercaptopentanoic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C5H10O2S |

|---|---|

Molecular Weight |

134.20 g/mol |

IUPAC Name |

(4S)-4-sulfanylpentanoic acid |

InChI |

InChI=1S/C5H10O2S/c1-4(8)2-3-5(6)7/h4,8H,2-3H2,1H3,(H,6,7)/t4-/m0/s1 |

InChI Key |

NEAFWRKPYYJETG-BYPYZUCNSA-N |

Isomeric SMILES |

C[C@@H](CCC(=O)O)S |

Canonical SMILES |

CC(CCC(=O)O)S |

Origin of Product |

United States |

Applications in Advanced Organic Synthesis and Materials Science Research

Utilization as a Core Building Block in Complex Molecular Architectures

In the realm of organic chemistry, a "building block" is a molecule with reactive functional groups that can be used for the modular, bottom-up assembly of more complex molecular architectures. wikipedia.orgsigmaaldrich.com (S)-4-Mercaptopentanoic acid serves as a key building block in the synthesis of elaborate organic molecules. smolecule.commusechem.com Its distinct structure is particularly useful in creating compounds with specific biological activities or material properties. smolecule.com For instance, the presence of a quaternary center in a molecule, which can be facilitated by strategic use of building blocks, can significantly influence its chemical and biological properties, sometimes leading to enhanced activity or metabolic stability in drug candidates. nih.gov The ability to construct complex molecular architectures is crucial for developing new pharmaceuticals and functional materials. tu-dresden.defrontiersin.org

Enabling Selective Reactivity via Thiol-Based Conjugations and Redox Chemistry

The thiol group (-SH) of this compound is highly reactive and allows for selective chemical transformations. musechem.com This reactivity is central to its utility in various synthetic and modification processes.

Thiol-Based Conjugations: The thiol group can act as a nucleophile, reacting with electrophiles like alkyl halides to form thioethers. smolecule.com This type of reaction is fundamental in bioconjugation, where the compound can be used to label biomolecules or create targeted drug delivery systems. smolecule.comj-morphology.com For example, in the creation of antibody-drug conjugates (ADCs), thiol conjugation is a common method for attaching a payload to an antibody. nih.gov

Redox Chemistry: The thiol group can be oxidized to form a disulfide bond (-S-S-). smolecule.com This reversible reaction is critical in many biological processes, such as the stabilization of protein structures. smolecule.comuonbi.ac.ke The antioxidant properties of the thiol group also allow it to scavenge free radicals, protecting cells from oxidative damage. smolecule.com

The selective reactivity of the thiol group makes this compound a valuable tool for chemists to introduce specific functionalities into molecules and materials. musechem.com

Development of Functionalized Materials

The ability of this compound to interact with and modify surfaces has led to its use in the development of various functionalized materials.

This compound, like other alkanethiols, can form highly ordered, crystalline-like monolayers on the surfaces of noble metals, particularly gold. sigmaaldrich.com This process, known as self-assembly, is driven by the strong affinity between the sulfur atom of the thiol group and the metal surface. sigmaaldrich.comresearchgate.net The resulting self-assembled monolayers (SAMs) can modify the physicochemical properties of the surface. rsc.orgethz.ch

The structure and quality of these SAMs can be influenced by factors such as the topography of the gold substrate. richmond.eduresearchgate.net Smoother substrates tend to lead to SAMs with lower defect densities. researchgate.net The formation of SAMs is a versatile technique for creating functional surfaces with applications in electronics and biosensing. rsc.orgnih.govrsc.org

Table 1: Factors Influencing Self-Assembled Monolayer (SAM) Formation

| Factor | Influence on SAMs |

|---|---|

| Substrate Material | The nature of the metal (e.g., gold, silver, copper) affects the strength of the thiol-metal bond and the resulting monolayer structure. researchgate.net |

| Substrate Topography | Smoother substrates generally lead to more ordered and less defective SAMs. richmond.eduresearchgate.net |

| Alkyl Chain Length | Longer alkyl chains in the thiol molecule can lead to more ordered monolayers due to increased van der Waals interactions. sigmaaldrich.com |

| Solvent | The choice of solvent can influence the kinetics and final structure of the SAM. sigmaaldrich.com |

| Purity of Thiol | Impurities in the thiol solution can disrupt the formation of a well-ordered monolayer. sigmaaldrich.com |

| Assembly Time | While initial monolayer formation is rapid, longer assembly times (hours to days) are often required to achieve a well-ordered, stable structure. sigmaaldrich.com |

This table summarizes key factors that researchers consider when creating self-assembled monolayers for various applications.

Quantum dots (QDs) are semiconductor nanocrystals with unique optical and electronic properties that are highly dependent on their size and surface chemistry. turkjps.org Capping agents are crucial during the synthesis of QDs to control their growth, prevent aggregation, and enhance their stability and fluorescence. nih.govnih.gov

This compound and similar mercapto acids are effective capping agents in the aqueous synthesis of QDs, such as cadmium telluride (CdTe) and indium phosphide (B1233454) (InP) QDs. rsc.orgresearchgate.netresearchgate.net The thiol group binds to the surface of the QD, while the carboxylic acid group provides hydrophilicity, making the QDs soluble in water for biological applications. researchgate.net The structure of the capping agent, including the presence of side groups, can significantly impact the properties of the resulting QDs, such as their size distribution, fluorescence intensity, and long-term stability. rsc.orgresearchgate.net For instance, studies have shown that branched mercapto acids can lead to QDs with stronger fluorescence and narrower size distributions compared to linear ones. rsc.org The choice of capping agent is a critical parameter for tuning the properties of QDs for specific applications in areas like bioimaging and optoelectronics. nih.govnih.gov

Table 2: Influence of Mercapto Acid Capping Agents on CdTe Quantum Dot Properties

| Capping Agent | Key Structural Feature | Impact on CdTe Quantum Dots |

|---|---|---|

| 3-Mercaptopropanoic acid (MPA) | Linear | Used as a baseline for comparison. rsc.org |

| 4-Mercaptobutyric acid (MBA) | Linear | Generally results in lower fluorescence and broader size distribution compared to branched acids. rsc.org |

| 5-Mercaptovaleric acid (MVA) | Linear | Similar to MBA, less effective in producing high-quality QDs compared to branched isomers. rsc.orgresearchgate.net |

| 3-Mercaptobutyric acid (3MBA) | Branched (one methyl group) | Leads to strong fluorescence. rsc.orgresearchgate.net |

| 3-Mercaptoisobutyric acid (MIBA) | Branched (one methyl group) | Results in a narrow size distribution. rsc.org |

This interactive table illustrates how the molecular structure of different mercapto acid capping agents can modulate the optical and physical properties of synthesized Cadmium Telluride (CdTe) quantum dots, based on findings from comparative studies.

Bioconjugation is the process of chemically linking two or more molecules, at least one of which is a biomolecule, to form a stable conjugate. j-morphology.comthermofisher.com this compound is a valuable tool in bioconjugation due to its bifunctional nature. smolecule.com The carboxylic acid group can be activated, for example, using carbodiimide (B86325) chemistry (like EDC in the presence of NHS), to react with primary amines on proteins or other biomolecules, forming a stable amide bond. nih.govthermofisher.com

This strategy allows for the covalent attachment of this compound to biomolecules, thereby introducing a free thiol group. This newly introduced thiol can then be used for subsequent conjugation reactions, such as attachment to a surface or another molecule. thermofisher.com These bioconjugation techniques are essential for a wide range of applications, including the development of protein therapeutics, diagnostic assays, and the immobilization of biomolecules onto surfaces for biosensor applications. j-morphology.comnih.govnih.gov

Enzymatic and Biochemical Investigations Involving S 4 Mercaptopentanoic Acid

Enzyme Inhibition Studies

(S)-4-Mercaptopentanoic acid and its analogues have been a subject of significant interest in enzymatic studies, particularly concerning the inhibition of enzymes. smolecule.com The unique chiral structure and the presence of a reactive thiol group allow these molecules to interact specifically with biological targets. smolecule.com

The rational design of enzyme inhibitors is a cornerstone of modern drug discovery and biochemical investigation. This approach relies on a detailed understanding of the relationship between an enzyme's structure and its function to predict and create molecules with desired inhibitory properties. nih.gov The fundamental principle is to use knowledge of the enzyme's three-dimensional structure, its active site, and its catalytic mechanism to design compounds that interfere with its activity. slideshare.net

Key strategies in rational design include:

Structure-Based Design: Utilizing high-resolution structural data of the target enzyme, often from X-ray crystallography or NMR spectroscopy, to design inhibitors that fit precisely into the active site or an allosteric site.

Mechanism-Based Design: Creating compounds, known as mechanism-based inactivators or suicide substrates, that are themselves unreactive but are converted by the enzyme's own catalytic machinery into a highly reactive species that covalently binds to and inactivates the enzyme.

Site-Directed Mutagenesis: This genetic engineering technique allows researchers to make specific changes to the amino acid sequence of an enzyme. nih.gov By observing how these mutations affect inhibitor binding and enzyme function, the relationships between structure and function can be further elucidated. nih.gov

The ultimate goal of these principles is to develop inhibitors that are not only potent but also highly selective for their target enzyme, thereby minimizing off-target effects. researchgate.net Naturally occurring enzyme inhibitors are vital for regulating metabolic processes within cells. scribd.com For instance, metabolites can regulate enzyme activity through allosteric mechanisms to maintain cellular homeostasis, such as the feedback inhibition of phosphofructokinase-1 by ATP to control glycolysis. scribd.com

Building on rational design principles, various analogues of this compound have been developed as potent mechanism-based enzyme inactivators, particularly for pyridoxal (B1214274) 5'-phosphate (PLP)-dependent aminotransferases. These enzymes are crucial for nitrogen metabolism and are significant therapeutic targets. mdpi.com

A key example is the development of inhibitors for γ-aminobutyric acid aminotransferase (GABA-AT), an enzyme that degrades the inhibitory neurotransmitter GABA. nih.gov Inhibiting GABA-AT can raise GABA levels in the brain, a therapeutic strategy for epilepsy and other neurological disorders. nih.gov While vigabatrin (B1682217) is a clinically approved inactivator of GABA-AT, researchers have designed novel analogues based on cyclic scaffolds to improve efficiency. nih.gov For instance, fluorinated cyclopentanoic acid derivatives were developed as potent inactivators of both GABA-AT and ornithine aminotransferase (OAT), an enzyme overexpressed in certain cancers. mdpi.com

(S)-4-amino-5-mercaptopentanoic acid, also known as glutamate (B1630785) thiol, serves as a key model compound. researchgate.netsioc-journal.cn It was described as an efficient inhibitor of aminopeptidase (B13392206) A, an enzyme involved in blood pressure regulation. researchgate.net The development of these analogues involves modifying the core structure to enhance binding affinity and trigger specific inactivation mechanisms within the enzyme's active site.

| Inhibitor Analogue | Target Enzyme | Inhibition Constant (Ki) or Efficiency (kinact/KI) | Significance |

|---|---|---|---|

| Glu-thiol (4-amino-5-mercaptopentanoic acid) | Aminopeptidase A (APA) | 0.14 µM | Equipotent inhibitor of APA and Aminopeptidase N (APN). researchgate.net |

| Glu-thiol (4-amino-5-mercaptopentanoic acid) | Aminopeptidase N (APN) | 0.12 µM | Serves as a model for developing more selective inhibitors. researchgate.net |

| (3S,4S)-3-amino-4-fluorocyclopentenecarboxylic acid (5) | Human Ornithine Aminotransferase (hOAT) | Exhibits 10-fold less inactivation efficiency against hOAT than GABA-AT. mdpi.com | Demonstrates dual inactivation of aminotransferases. mdpi.com |

| (E)- and (Z)-(1S,3S)-3-amino-4-fluoromethylenyl-1-cyclopentanoic acid | GABA Aminotransferase (GABA-AT) | Comparable inactivation efficiency to vigabatrin. nih.gov | Monofluorinated analogues designed as potent inactivators. nih.gov |

Understanding the precise chemical mechanisms of enzyme inactivation is critical for inhibitor design. For aminotransferase inactivators, the process typically begins with the formation of a Schiff base (an external aldimine) between the inhibitor's amino group and the enzyme's PLP cofactor. mdpi.comnih.gov Following this initial binding, several distinct chemical pathways can lead to irreversible inactivation.

Fluoride (B91410) Ion Elimination: In analogues containing a fluorine atom, the enzymatic abstraction of a proton can be followed by the elimination of a fluoride ion. mdpi.com This step is crucial as it generates a highly reactive electrophilic intermediate, such as an α,β-unsaturated Michael acceptor, within the confines of the active site. mdpi.comnih.gov

Michael Addition: The Michael reaction is a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. wikipedia.orgmasterorganicchemistry.com In the context of enzyme inactivation, once the reactive α,β-unsaturated intermediate is formed (often via fluoride elimination), a nucleophilic amino acid residue from the enzyme's active site can attack it. mdpi.comresearchgate.net This forms a stable, covalent bond between the inhibitor and the enzyme, leading to irreversible inactivation. mdpi.com This was the initially proposed mechanism for inactivators like (S)-4-amino-5-fluoropentanoic acid (AFPA). mdpi.com

Enamine Addition: Subsequent mechanistic studies revealed that a different pathway, the enamine mechanism, is often operative. mdpi.comresearchgate.net In this mechanism, after the initial steps, the inhibitor is converted into a reactive enamine intermediate. mdpi.commasterorganicchemistry.com This enamine is nucleophilic and can react with the PLP cofactor or other electrophilic groups within the active site, again resulting in a covalent adduct that inactivates the enzyme. mdpi.com For example, AFPA was found to inactivate GABA-AT primarily through an enamine addition mechanism rather than the initially hypothesized Michael addition. mdpi.com The inactivation of human OAT by a cyclopentene-based analogue also proceeds via an enamine mechanism. mdpi.com

These intricate mechanisms highlight how subtle changes in inhibitor structure can dictate the specific chemical pathway leading to enzyme inactivation.

Exploration of Roles in Biochemical Pathways

The structural similarity of this compound and its analogues to fundamental biological molecules suggests they could have significant effects on various biochemical pathways.

Amino acids are not only the building blocks of proteins but also participate in a vast number of metabolic processes, including neurotransmitter synthesis and nitrogen transport. wikipedia.orgnih.gov Free amino acids are typically not stored; they are either recycled for protein synthesis or deaminated, with their carbon skeletons entering central metabolic pathways and the resulting ammonium (B1175870) being processed for excretion, often via the urea (B33335) cycle. nih.gov

Secondary metabolites are organic compounds that are not directly involved in the normal growth or reproduction of an organism but often play crucial roles in ecological interactions, such as defense. wikipedia.orgfrontiersin.org The biosynthesis of these diverse compounds originates from primary metabolism. nih.gov Major pathways, such as the shikimate and mevalonic acid pathways, convert primary metabolites into the vast array of secondary products found in nature. nih.govmdpi.com

Amino acids are well-known precursors to a large class of secondary metabolites, particularly alkaloids. nih.gov Given that this compound analogues can perturb amino acid metabolism, it is plausible they could indirectly affect the biosynthesis of secondary metabolites by altering the availability of necessary precursors. Furthermore, some secondary metabolites contain sulfur; these are derived from primary metabolites like the amino acid cysteine and sulfate. mdpi.com

A direct link is seen in the natural product apratoxin E, a cytotoxic marine cyclic depsipeptide, which contains the (S)-4-amino-5-mercaptopentanoic acid fragment in its structure. sioc-journal.cn This indicates that pathways exist in some organisms to synthesize and incorporate this or a very similar molecule into complex secondary metabolites. By interfering with the primary metabolic pathways that supply the building blocks for these compounds, externally introduced analogues could potentially modulate their production.

Participation in Intracellular Redox Processes and Disulfide Bond Dynamics

The thiol group of this compound and its derivatives can participate in intracellular redox processes, which are crucial for cellular signaling and maintaining homeostasis. nih.govnih.gov These processes often involve the transfer of electrons and can lead to the formation or cleavage of disulfide bonds within and between proteins. nih.govkit.edu The redox state of a cell is a critical balance between oxidizing and reducing agents, and shifts in this balance can trigger a variety of cellular events. nih.gov

Disulfide bonds are covalent linkages formed from the oxidation of two cysteine residues. uwaterloo.ca These bonds are vital for the structural stability and function of many proteins. The dynamic nature of disulfide bonds, known as disulfide shuffling, involves the exchange of disulfide partners and is an important mechanism in various biological processes, including the functional cycle of some enzymes. kit.edu This process is essentially a series of thiol/disulfide exchange reactions where a free thiolate group, such as the one in this compound, can initiate a nucleophilic attack on an existing disulfide bond. kit.eduuwaterloo.ca The reactivity and specific interactions of thiol-containing molecules are influenced by their local environment, including electrostatic and hydrophobic factors. nih.gov

The involvement of thiol compounds in redox signaling can occur through various modifications of cysteine residues in proteins, such as S-glutathionylation (forming a mixed disulfide with glutathione), S-nitrosylation, or the formation of sulfenic acid. nih.gov These modifications act as "thiol switches" that can modulate protein activity in response to cellular signals. nih.gov

Peptidomimetic Research and Design

Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved properties such as enhanced stability against enzymatic degradation or better bioavailability. nih.govnih.gov The incorporation of non-natural amino acids or structural motifs, like those derived from this compound, is a key strategy in peptidomimetic design. enamine.net

Conception of this compound Derivatives as Dipeptide Isosteres

A dipeptide isostere is a molecule that mimics the three-dimensional structure and biological activity of a dipeptide, a short chain of two amino acids. nih.govresearchgate.net The development of such isosteres is a common strategy in drug discovery to create more stable and potent therapeutic agents. nih.gov Derivatives of this compound can be conceptualized as dipeptide isosteres. By replacing a natural dipeptide sequence within a biologically active peptide with a synthetic mimic, it is possible to retain or even enhance the desired biological effect while improving the molecule's drug-like properties. nih.govekb.eg For instance, chloroalkene dipeptide isosteres (CADIs) have been developed to replace amide bonds in peptides, leading to increased metabolic stability. nih.gov

Strategies for Constructing Conformationally Constrained Peptidomimetics

A significant challenge in using peptides as drugs is their inherent flexibility, which can lead to multiple conformations in solution, only one of which might be active. chapman.edu Introducing conformational constraints into a peptide's structure can lock it into its bioactive conformation, thereby increasing its potency and selectivity for its target. enamine.netchapman.edu

Several strategies are employed to create conformationally constrained peptidomimetics:

Cyclization: Linking the ends of a peptide chain or connecting a side chain to the backbone can significantly reduce conformational freedom. chapman.edu

Incorporation of Rigid Amino Acids: Using amino acids with restricted torsional angles, often referred to as conformationally rigid amino acids (CRA), can dictate the local conformation of the peptide chain. enamine.netmdpi.com

Bicyclic Amino Acids: These have been developed as reverse turn mimetics and dipeptide isosteres, where the rigid bicyclic structure imposes significant conformational constraint. nih.gov

The goal of these strategies is to pre-organize the peptidomimetic into a shape that is complementary to its biological target, which can lead to a higher binding affinity. chapman.edu

Mimicry of Protein Secondary Structures for Functional Modulation

Proteins fold into specific three-dimensional structures, which are defined by local arrangements known as secondary structures, such as α-helices and β-sheets. bioninja.com.auwikipedia.org These secondary structures are often involved in mediating protein-protein interactions (PPIs). nih.gov Therefore, designing peptidomimetics that mimic these secondary structures is a promising approach for developing inhibitors of PPIs. nih.gov

α-Helix Mimicry: The α-helix is a common secondary structure where side chains are displayed on specific faces of the helix. nih.gov Mimics can be designed to present functional groups in a similar spatial arrangement to interact with a target protein.

β-Sheet and β-Turn Mimicry: β-sheets are formed from extended strands of amino acids, and β-turns are structures that connect these strands. nih.govnih.gov Mimicking β-turns is a particularly important strategy as they are frequently involved in molecular recognition events. enamine.netnih.gov Proline and its analogues are often used to induce β-turn conformations. enamine.netnih.gov

By incorporating building blocks derived from molecules like this compound, researchers can create peptidomimetics that adopt these specific secondary structures, thereby modulating the function of the target proteins. nih.govnih.gov

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule in the absence of environmental effects. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule.

Ab initio and Density Functional Theory (DFT) are two of the most widely used quantum chemical methods for studying organic molecules. researchgate.net Ab initio methods are derived directly from theoretical principles without the inclusion of experimental data, while DFT methods calculate the total energy based on the electron density, offering a favorable balance between accuracy and computational cost. researchgate.netnih.gov

For (S)-4-Mercaptopentanoic acid, these methods are applied to:

Determine Stable Conformations: The flexible five-carbon chain allows the molecule to adopt multiple conformations. DFT and ab initio calculations can be used to perform geometry optimizations to find the lowest energy (most stable) conformations. By systematically rotating the dihedral angles of the carbon backbone and the C-S and C-O bonds, a potential energy surface can be mapped to identify local and global energy minima. nih.govresearchgate.net Studies on similar molecules like pentanoic acid and its derivatives have successfully used DFT with basis sets like B3LYP/LANL2DZ to determine optimized structures. researchgate.net

Analyze Electronic Structure: DFT calculations yield crucial information about the electronic properties of the molecule. mdpi.com The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. nih.gov For this compound, the HOMO is likely localized on the sulfur atom of the thiol group, which is a common nucleophilic center, while the LUMO may be associated with the carboxylic acid group.

Predict Reactivity: Various chemical descriptors can be calculated from the electronic structure to predict reactivity. nih.gov These include ionization potential, electron affinity, electronegativity, and chemical hardness. These parameters help in understanding how the molecule will behave in different chemical environments, for instance, predicting the pKa of the thiol and carboxylic acid groups or the molecule's susceptibility to nucleophilic or electrophilic attack. smolecule.com

Table 1: Example of Calculated Molecular Properties for this compound using DFT (B3LYP/6-311G(d,p))

| Property | Calculated Value | Unit | Significance |

| Total Energy | (Hypothetical Value) | Hartrees | The absolute energy of the optimized molecular structure. |

| HOMO Energy | (Hypothetical Value) | eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| LUMO Energy | (Hypothetical Value) | eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap | (Hypothetical Value) | eV | An indicator of chemical reactivity and stability. |

| Dipole Moment | (Hypothetical Value) | Debye | Measures the polarity of the molecule. |

| C-S Bond Length | (Hypothetical Value) | Å | The distance between the carbon and sulfur atoms in the thiol group. |

| O-H Bond Length | (Hypothetical Value) | Å | The distance between the oxygen and hydrogen atoms in the carboxyl group. |

Understanding the step-by-step process of a chemical reaction is crucial for controlling its outcome. Quantum mechanical (QM) methods, often in a hybrid form like Quantum Mechanics/Molecular Mechanics (QM/MM), are employed to model reaction pathways. nih.govchemrxiv.org In a QM/MM simulation, the reacting part of the system (e.g., this compound and the active site of an enzyme) is treated with a high-level QM method, while the surrounding environment (the rest of the protein and solvent) is treated with a computationally less expensive MM force field. nih.gov

For this compound, these approaches can clarify:

Transition State Structures: QM methods can locate the transition state (TS) of a reaction—the highest energy point along the reaction coordinate. The structure and energy of the TS determine the activation energy and, consequently, the reaction rate.

Reaction Pathways: By mapping the minimum energy path connecting reactants, transition states, and products, the detailed mechanism of reactions can be elucidated. chemrxiv.org For instance, QM/MM simulations could model the covalent inhibition of an enzyme by the thiol group of this compound, detailing the nucleophilic attack of the catalytic cysteine on a target molecule. chemrxiv.org This provides insights into bond-making and bond-breaking processes and the role of specific amino acid residues in catalysis or inhibition.

Molecular Dynamics Simulations for Conformational Sampling and Intermolecular Interactions

While QM methods are excellent for static electronic properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. uiowa.edu MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how conformations and interactions change. nih.gov

Key applications for this compound include:

Conformational Sampling: MD simulations can explore the vast conformational landscape of flexible molecules. nih.govnih.govcore.ac.uk For this compound in solution, MD can reveal the distribution of different conformers and the timescale of transitions between them, providing a more realistic picture than static QM calculations. nih.govnih.gov This is essential for understanding how the molecule might adapt its shape to fit into a binding site. scinetmol.in

Intermolecular Interactions: MD is particularly powerful for studying non-covalent interactions between the solute and its environment. dovepress.comresearchgate.net Simulations can explicitly model the hydrogen bonding network between the carboxylic acid and thiol groups of this compound and surrounding water molecules. When studying the molecule's interaction with a biological target, MD can detail the specific hydrogen bonds, salt bridges, and van der Waals contacts that stabilize the complex, providing a dynamic view of the binding process. nih.gov

In Silico Approaches in Chemical Biology and Drug Discovery Research

Computational methods are integral to modern drug discovery, enabling the rapid screening of vast numbers of compounds and the rational design of new therapeutic agents.

Chemical space refers to the ensemble of all possible molecules. Computational methods allow for the systematic exploration of the chemical space around a lead compound like this compound. scispace.com By creating virtual libraries of derivatives—for example, by modifying the carbon chain length, adding substituents, or replacing the functional groups—researchers can explore how these changes affect properties of interest. mdpi.comnih.gov Statistical methods and machine learning can then be used to analyze these virtual libraries to identify structure-activity relationships (SAR) and guide the synthesis of new compounds with improved potency or selectivity.

When the three-dimensional structure of a biological target (like an enzyme or receptor) is known, structure-based drug design becomes a powerful strategy. nih.govmdpi.comspringernature.com

Virtual Screening: This technique involves computationally docking a large library of compounds into the binding site of a target protein to predict their binding affinity and pose. arxiv.orgmdpi.comchemrxiv.org this compound and its computationally generated derivatives can be included in such screening campaigns to identify potential inhibitors for a given target. nih.gov The process filters large libraries down to a manageable number of promising candidates for experimental testing.

Structure-Based Design: If this compound is known to bind to a target, its binding mode, as determined by X-ray crystallography or predicted by docking, can be used to rationally design modifications. nih.gov By observing the specific interactions within the binding pocket, chemists can design new molecules that enhance these interactions, for example, by adding a group to form a new hydrogen bond or fill a hydrophobic pocket, thereby improving the compound's affinity and efficacy.

Prediction of Ligand-Protein Interactions (e.g., Molecular Docking)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to understand how a ligand, such as this compound, might interact with a protein's active site.

However, a comprehensive search of scientific databases yields no specific molecular docking studies performed on this compound. Research in this area typically involves defining a target protein, preparing the ligand and protein structures for simulation, and using scoring functions to estimate the binding affinity. The results are often presented in tables listing binding energies and interacting amino acid residues. Currently, no such data has been published for this compound.

Theoretical Investigation of Structure-Activity Relationships and Antioxidant Mechanisms

Theoretical studies on structure-activity relationships (SAR) aim to correlate the chemical structure of a compound with its biological activity. For antioxidants, these investigations often focus on parameters like bond dissociation enthalpy (BDE), ionization potential (IP), and electron transfer enthalpy (ETE) to elucidate the mechanism of free radical scavenging (e.g., hydrogen atom transfer vs. electron transfer).

There are no specific theoretical studies available that investigate the structure-activity relationships or the precise antioxidant mechanisms of this compound. While the thiol group (-SH) is known to contribute to antioxidant activity in many compounds, detailed quantum mechanical calculations or quantitative structure-activity relationship (QSAR) models for this specific molecule have not been reported.

Interactive Data Table: General Antioxidant Mechanism Parameters (Illustrative)

This table illustrates typical data from theoretical antioxidant studies but is not based on actual research for this compound, as none exists.

| Mechanism | Key Parameter | Description | Calculated Value (Hypothetical) |

|---|---|---|---|

| Hydrogen Atom Transfer (HAT) | Bond Dissociation Enthalpy (BDE) | Energy required to break the S-H bond. | Data Not Available |

| Sequential Proton-Loss Electron-Transfer (SPLET) | Proton Affinity (PA) & Electron Transfer Enthalpy (ETE) | Energy related to proton loss followed by electron donation. | Data Not Available |

| Single Electron Transfer-Proton Transfer (SET-PT) | Ionization Potential (IP) | Energy required to remove an electron. | Data Not Available |

Computational Analysis of Biochemical Pathways

Evaluation of Bioenergetic Feasibility and Energy Yield

This type of analysis involves calculating the Gibbs free energy change (ΔG) for each step in a proposed metabolic pathway to determine if the pathway is thermodynamically favorable. It can also be used to calculate the net yield of energy carriers like ATP.

No published research has conducted a bioenergetic evaluation of any metabolic pathway directly involving this compound. While an isomer, 3-mercaptovaleric acid, has been mentioned as a precursor for polythioester biosynthesis, a detailed computational analysis of the energy yield of such a pathway does not exist.

Identification of Thermodynamic Bottlenecks in Metabolic Processes

Methods like Max-min Driving Force (MDF) analysis are employed to identify thermodynamic bottlenecks in a metabolic pathway. A bottleneck is a reaction with a very small or positive Gibbs free energy change under physiological conditions, which can hinder the metabolic flux.

There are no computational studies identifying thermodynamic bottlenecks in metabolic processes involving this compound. Such an analysis would require an established pathway, which has not been described for this compound.

Interactive Data Table: Thermodynamic Pathway Analysis (Illustrative)

This table is a template for how thermodynamic bottleneck analysis is typically presented and is not based on actual data for this compound.

| Reaction Step | Enzyme (Hypothetical) | Standard ΔG'° (kJ/mol) | Physiological ΔG' (kJ/mol) | Status |

|---|---|---|---|---|

| Substrate -> Intermediate A | Enzyme 1 | Data Not Available | Data Not Available | - |

| Intermediate A -> Intermediate B | Enzyme 2 | Data Not Available | Data Not Available | Bottleneck? |

| Intermediate B -> Product | Enzyme 3 | Data Not Available | Data Not Available | - |

Analytical Methodologies in S 4 Mercaptopentanoic Acid Research

Chromatographic Separation and Identification Techniques

Chromatography is essential for separating components of a mixture and is often coupled with a spectroscopic detector for identification and quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) is a benchmark technique for the separation and identification of volatile and semi-volatile compounds. thepharmajournal.com Short-chain fatty acids like (S)-4-Mercaptopentanoic acid are polar and have relatively low volatility, making them challenging to analyze directly by GC. shimadzu.comnih.gov

To overcome this, a chemical derivatization step is typically employed to convert the polar functional groups (-COOH and -SH) into less polar, more volatile derivatives. nih.gov A common method is silylation, where a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) replaces the acidic protons with trimethylsilyl (TMS) groups.

Once derivatized, the compound can be readily vaporized and separated from other components on a GC column. The separated components then enter the mass spectrometer, which serves as a detector. The MS ionizes the molecules and fragments them in a reproducible manner, generating a unique mass spectrum that acts as a molecular fingerprint for identification. thepharmajournal.com This allows for both the qualitative identification and quantitative analysis of this compound in various samples.

Multi-dimensional GC-MS and Advanced Hyphenated Techniques

The analysis of volatile and semi-volatile compounds in complex matrices is significantly enhanced by multi-dimensional gas chromatography (MDGC), particularly its comprehensive two-dimensional variant (GCxGC). mdpi.commonash.edu This technique provides a substantial increase in peak capacity and resolution compared to conventional single-column GC. mdpi.com For a polar molecule like this compound, direct analysis by GC is challenging; therefore, derivatization is typically required to convert the carboxylic acid and thiol groups into less polar, more volatile esters and thioethers, respectively. mdpi.com

Advanced hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for unambiguous identification. researchgate.netnih.goviipseries.org The coupling of Gas Chromatography with Mass Spectrometry (GC-MS) is a cornerstone of this approach. researchgate.net In this technique, the components of a mixture are first separated by the GC system and then introduced into the mass spectrometer, which acts as a detector, providing mass-to-charge ratio data that yields detailed structural information and facilitates compound identification. researchgate.netsaspublishers.com

An integrated system might combine GCxGC for high-resolution profiling with MS and olfactometry (O) for simultaneous chemical identification and sensory analysis, a strategy proven effective in the analysis of complex samples like wine and coffee. nih.govmonash.edu Such a setup would be invaluable for identifying and characterizing this compound if it were present as a trace component contributing to the aroma or flavor profile of a product.

Table 1: Overview of Advanced Chromatographic Techniques for this compound Analysis

| Technique | Principle | Advantages for this compound Analysis | Key Considerations |

|---|---|---|---|

| Multi-dimensional GC-MS (MDGC-MS) | Involves the transfer of selected fractions (heart-cuts) from a first GC column to a second column of different polarity for further separation before MS detection. mdpi.com | Provides extremely high resolution for target analytes in highly complex matrices; separates co-eluting peaks. nih.gov | Requires derivatization; method development can be complex. |

| Comprehensive 2D GC-MS (GCxGC-MS) | The entire sample is subjected to two-dimensional separation, creating a highly detailed chromatogram before MS analysis. mdpi.com | Enhanced separation power for untargeted screening and fingerprinting of complex volatile profiles. monash.edu | Requires derivatization; data processing is more intensive than single-dimension GC. |

| Hyphenated Techniques (e.g., LC-MS, GC-IR) | The online coupling of a separation technique (like LC or GC) with a spectroscopic detection technique (like MS or IR). nih.gov | Provides both separation and structural identification in a single run, increasing confidence in results. iipseries.orgsaspublishers.com | The interface between the two instruments is critical and must be optimized for compatibility. |

Liquid Chromatography Methods for Compound Purity and Identification

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the analysis of non-volatile or thermally labile compounds like this compound. It is widely used to determine the purity of the compound and to identify it in various samples. shimadzu.com Several separation modes can be employed for organic acids. shimadzu.com

Ion Exclusion Chromatography : This is a preferred method for separating weak acids, where an H+-form cation exchange resin is used as the stationary phase. Separation is based on the degree to which the organic acids can penetrate the pores of the packing material, which correlates with their pKa values. shimadzu.com

Reversed-Phase Chromatography : While organic acids are often too hydrophilic for traditional reversed-phase columns, newer stationary phases are available that provide sufficient retention. This mode separates compounds based on differences in hydrophobicity. shimadzu.comshimadzu.com

Anion-Exchange Chromatography : This technique separates molecules based on their net negative charge and is effective for organic acids, especially when coupled with suppressed conductivity detection for high sensitivity. thermofisher.com

For detection, UV detectors are commonly used, though their sensitivity for aliphatic carboxylic acids can be limited. thermofisher.com Coupling HPLC with Mass Spectrometry (LC-MS) offers superior sensitivity and selectivity, allowing for the determination of molecular weight and structural information, which is crucial for positive identification. saspublishers.commdpi.com In cases where the native compound lacks a strong chromophore, pre-column derivatization with a fluorescent tag can be employed. For instance, a sensitive method for the related compound 3-mercaptopropionic acid involves derivatization with monobromobimane followed by HPLC with fluorescence detection. nih.gov

Table 2: Comparison of HPLC Methods for Organic Acid Analysis

| Method | Separation Principle | Common Detector(s) | Advantages | Disadvantages |

|---|---|---|---|---|

| Ion Exclusion Chromatography | Donnan exclusion from a cation exchange polymer stationary phase; separation by pKa. shimadzu.com | UV, Conductivity, MS | High selectivity for weak acids; robust separation mechanism. shimadzu.com | Not suitable for strong acids; may require gradient elution for complex mixtures. shimadzu.com |

| Reversed-Phase Chromatography | Partitioning based on hydrophobic interactions with a nonpolar stationary phase. shimadzu.com | UV, MS | Wide applicability; high-speed analysis is possible. shimadzu.com | Poor retention for very hydrophilic acids like this compound on standard columns. shimadzu.com |

| Anion-Exchange Chromatography | Electrostatic interactions between negatively charged analytes and a positively charged stationary phase. thermofisher.com | Suppressed Conductivity, MS | High selectivity and sensitivity, especially for trace-level detection in complex matrices. thermofisher.com | Mobile phases can be incompatible with some MS interfaces. |

Surface-Specific Analytical Methods

When this compound is used to modify surfaces, for example, in the creation of self-assembled monolayers (SAMs) on metallic substrates like gold or silver, specialized surface-sensitive techniques are required to characterize the resulting film.

X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental Composition

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a premier technique for analyzing the elemental composition and chemical states of the top 1 to 10 nanometers of a material's surface. thermofisher.com The method involves irradiating the surface with X-rays and measuring the kinetic energy of emitted photoelectrons. thermofisher.com

In the context of this compound functionalized surfaces, XPS is used to:

Confirm Elemental Composition : Verify the presence of carbon (C), oxygen (O), and sulfur (S) on the surface, which are the constituent elements of the molecule (besides hydrogen, which XPS cannot detect). thermofisher.com

Determine Chemical State : High-resolution scans of the S 2p, C 1s, and O 1s regions provide information about the chemical bonding environment. For instance, the binding energy of the S 2p peak can confirm the formation of a covalent bond between the sulfur atom and a metal substrate (a thiolate bond), a characteristic feature of SAMs formed from thiols. researchgate.netnih.gov

Table 3: Expected XPS Core Level Binding Energies for Surface-Bound this compound

| Element | Core Level | Expected Binding Energy (eV) | Information Provided |

|---|---|---|---|

| Sulfur | S 2p | ~162-164 | Confirms presence of sulfur; binding energy indicates formation of a thiolate bond to a metal surface. |

| Carbon | C 1s | ~285-289 | Multiple peaks expected corresponding to C-C/C-H (~285 eV), C-S (~286 eV), and O=C-O (~289 eV) bonds. |

Fourier-Transform Infrared (FTIR) Spectroscopy for Surface Functionalization Analysis

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful non-destructive technique used to identify functional groups present in a sample. researchgate.net When applied to surface analysis, often in a reflection mode like FTIR-ERS (External Reflection Spectroscopy), it can confirm the successful attachment and orientation of molecules like this compound on a substrate. researchgate.net

Key spectral features for confirming surface functionalization with this compound include:

Disappearance of the S-H stretch : The absorption band for the thiol (S-H) group, typically found around 2550-2600 cm⁻¹, will be absent in the spectrum of a well-formed monolayer on a metal surface, indicating that the thiol proton has been lost upon covalent bond formation with the surface. researchgate.net

Presence of Carboxylic Acid Bands : The spectrum will show characteristic peaks for the carboxylic acid group, including the C=O stretch (around 1700-1750 cm⁻¹) and the broad O-H stretch (around 2500-3300 cm⁻¹). researchgate.net

Presence of C-H Bands : Stretching vibrations for the alkyl C-H bonds will be visible in the 2850-3000 cm⁻¹ region.

Table 4: Characteristic FTIR Absorption Bands for this compound

| Functional Group | Vibration Type | Characteristic Wavenumber (cm⁻¹) | Significance in Surface Analysis |

|---|---|---|---|

| Thiol (S-H) | Stretch | 2550 - 2600 | Absence indicates covalent bonding of sulfur to the substrate. |

| Carboxylic Acid (C=O) | Stretch | 1700 - 1750 | Confirms the presence of the carboxylic acid terminus. |

| Carboxylic Acid (O-H) | Stretch (broad) | 2500 - 3300 | Confirms the presence of the carboxylic acid group. |

Quantitative and Qualitative Analytical Approaches in Chemical Synthesis and Biochemical Studies

A combination of qualitative and quantitative methods is essential throughout the lifecycle of this compound, from its synthesis to its study in biological systems.

Qualitative Analysis involves identifying the compound and its functional groups. ankara.edu.tr Simple, rapid chemical tests can provide preliminary confirmation of the molecule's identity. libretexts.org

Tests for Carboxylic Acids : Reaction with a sodium bicarbonate solution will produce effervescence (CO2 gas), indicating the presence of an acidic group. uwimona.edu.jm

Tests for Thiols : A freshly prepared solution of sodium nitroprusside will give a deep red or purple color in the presence of a thiol group. docbrown.info These tests are often supplemented by spectroscopic methods like IR and NMR for unambiguous structural confirmation. uwimona.edu.jm

Quantitative Analysis is focused on determining the amount or concentration of the substance.

In Chemical Synthesis : The progress of the synthesis of this compound can be monitored, and the purity of the final product can be quantified using chromatographic techniques like HPLC or GC. researchgate.netnih.gov These methods allow for the separation of the target compound from starting materials, byproducts, and impurities, enabling accurate quantification.

In Biochemical Studies : If this compound is studied as a metabolite or a bioactive agent, highly sensitive and specific quantitative methods are required. researchgate.net Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose. nih.gov It allows for the precise measurement of the compound's concentration in complex biological matrices like plasma, urine, or tissue extracts, even at very low levels. nih.govnih.gov

Table 5: Summary of Qualitative and Quantitative Approaches

| Approach | Method | Purpose | Application Area |

|---|---|---|---|

| Qualitative | Chemical Spot Tests (e.g., NaHCO₃, Nitroprusside) | Rapid identification of functional groups (carboxylic acid, thiol). libretexts.orgdocbrown.info | Initial screening, quality control. |

| Qualitative | FTIR & NMR Spectroscopy | Unambiguous confirmation of molecular structure. | Structural elucidation post-synthesis. |

| Quantitative | HPLC with UV or MS detection | Determine purity, quantify concentration in solutions. nih.gov | Monitoring synthesis reactions, quality control of final product. |

| Quantitative | GC-MS (after derivatization) | Separate and quantify volatile derivatives from complex mixtures. mdpi.com | Analysis in food, flavor, or environmental samples. |

| Quantitative | LC-MS/MS | Highly sensitive and specific quantification in complex biological fluids. nih.gov | Pharmacokinetic studies, metabolomics, biochemical assays. |

Q & A

Q. What are the primary applications of this compound in surface-enhanced Raman spectroscopy (SERS)?

- Methodological Answer : this compound acts as a Raman reporter molecule due to its thiol group, which binds to metal nanoparticles (e.g., Ag or Au), and its carboxyl group, enabling conjugation with target analytes. Characteristic Raman peaks at ~1077 cm⁻¹ (C-S stretching) and ~1587 cm⁻¹ (C=O stretching) are critical for signal detection . In SERS substrates like TiO₂/ZnO/Ag, it achieves a limit of detection (LOD) of 10⁻⁹ mol/L, making it suitable for trace analyte detection in biochemical assays .

Q. How does the stereochemistry of this compound influence its reactivity in organic synthesis?

- Methodological Answer : The (S)-configuration affects steric and electronic interactions during reactions. For instance, in chemoselective ligation (e.g., glycopeptide synthesis), the thiol group selectively reacts with disulfide bonds or maleimide-functionalized compounds, while the carboxyl group facilitates conjugation via carbodiimide crosslinkers. Enantioselectivity is critical for biological activity in drug candidates .

Advanced Research Questions

Q. How can conflicting Raman peak assignments for this compound in different SERS substrates be resolved?

- Methodological Answer : Discrepancies arise from variations in substrate morphology (e.g., nanoparticle size, aggregation state) and laser excitation wavelengths. To resolve conflicts:

Perform density functional theory (DFT) simulations to predict vibrational modes .

Use isotope labeling (e.g., deuterated thiols) to isolate specific vibrational contributions.

Compare spectra across substrates (e.g., Ag vs. Au nanoparticles) under standardized conditions .

Q. What strategies optimize the integration of this compound into hybrid SERS substrates for enhanced sensitivity?

- Methodological Answer :

- Substrate Design : Combine metal nanoparticles (Ag) with dielectric materials (TiO₂, graphene) to amplify electromagnetic and chemical enhancement .

- Surface Functionalization : Use self-assembled monolayers (SAMs) to control molecular orientation, maximizing signal intensity .

- Statistical Validation : Apply principal component analysis (PCA) to distinguish spectral noise from analyte-specific signals .

Q. How do reaction conditions affect the stability of this compound in aqueous versus organic solvents?

- Methodological Answer :

- pH Stability : The thiol group oxidizes to disulfides at pH > 7. Use argon purging and chelating agents (e.g., EDTA) to prevent oxidation.

- Solvent Effects : In organic solvents (e.g., DMF), the carboxyl group may esterify; monitor via FTIR (loss of ~1700 cm⁻¹ peak).

- Long-Term Storage : Lyophilize the compound and store at -20°C under nitrogen .

Q. What experimental approaches validate the role of this compound in modulating enzyme activity?

- Methodological Answer :

Kinetic Assays : Measure enzyme activity (e.g., ΔA/min) with/without the compound to identify inhibition/activation.

Docking Studies : Use molecular dynamics simulations to predict binding sites.

Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamic parameters .

Data Contradiction Analysis

Q. How to address inconsistencies in reported LOD values for this compound across SERS studies?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.